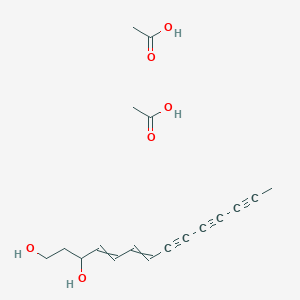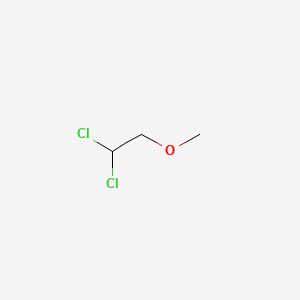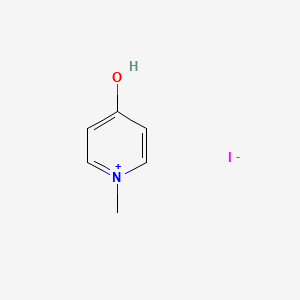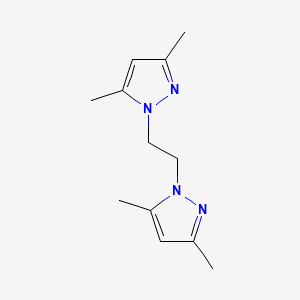
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane is a bidentate ligand widely used in coordination chemistry. This compound is characterized by its two pyrazole rings, each substituted with methyl groups at the 3 and 5 positions, connected by an ethane linker. The presence of these pyrazole rings makes it a versatile ligand for forming stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane can be synthesized through the reaction of 3,5-dimethylpyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as molybdenum and tungsten.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal centers.
Substitution Reactions:
Common Reagents and Conditions
Coordination Reactions: Typically involve metal carbonyls (e.g., Mo(CO)6, W(CO)6) in solvents like dichloromethane under reflux conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Substitution Reactions: Often use halogenated reagents and bases like potassium carbonate in polar solvents.
Major Products Formed
Coordination Complexes: Metal complexes such as bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten.
Substituted Pyrazoles: Products with various functional groups introduced onto the pyrazole rings.
Aplicaciones Científicas De Investigación
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can participate in various catalytic processes, redox reactions, and biological interactions. The pyrazole rings provide a rigid and planar structure that facilitates strong binding to metal centers, enhancing the stability and reactivity of the resulting complexes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3,5-dimethylpyrazol-1-yl)methane: Similar structure but with a methane linker instead of ethane.
Bis(3,5-dimethylpyrazol-1-yl)propane: Features a propane linker, providing different steric and electronic properties.
Bis(3,5-dimethylpyrazol-1-yl)butane: Contains a butane linker, leading to longer chain length and potentially different reactivity.
Uniqueness
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane is unique due to its ethane linker, which provides an optimal balance between flexibility and rigidity. This balance allows for the formation of stable and versatile coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry and related fields .
Propiedades
Número CAS |
24559-01-1 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H18N4/c1-9-7-11(3)15(13-9)5-6-16-12(4)8-10(2)14-16/h7-8H,5-6H2,1-4H3 |
Clave InChI |
HEHDQDQKBFFNGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCN2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



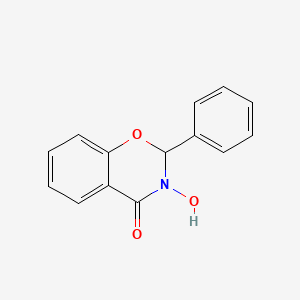
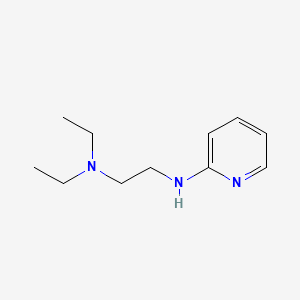
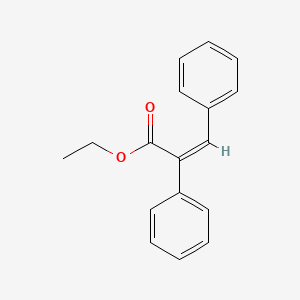
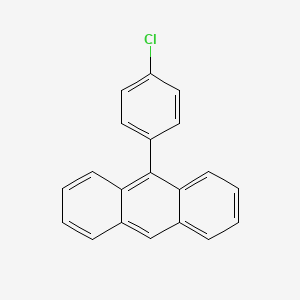
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
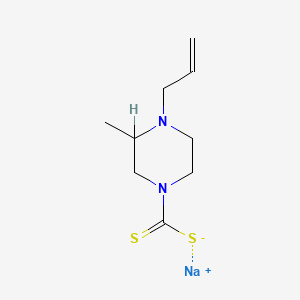
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

